Phenylacetyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylacetyl chloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZCDNSFRSVYKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Record name | PHENYLACETYL CHLORIDE | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID6059281 | |
| Record name | Benzeneacetyl chloride | |
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Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenylacetyl chloride appears as a colorless volatile liquid with a strong odor. Denser than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion. May also be combustible., Colorless liquid with a strong odor; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | PHENYLACETYL CHLORIDE | |
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| Record name | Phenylacetyl chloride | |
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CAS No. |
103-80-0 | |
| Record name | PHENYLACETYL CHLORIDE | |
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| Record name | Phenylacetyl chloride | |
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| Record name | Phenylacetyl chloride | |
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| Record name | PHENYLACETYL CHLORIDE | |
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Synthetic Methodologies for Phenylacetyl Chloride and Its Analogues
Classical Preparative Routes
The traditional synthesis of phenylacetyl chloride predominantly involves the conversion of phenylacetic acid using specific halogenating agents.
The conversion of phenylacetic acid to this compound is a standard laboratory and industrial procedure. The most common halogenating agents for this transformation are thionyl chloride (SOCl₂) and phosphorus trichloride (B1173362) (PCl₃).
When phenylacetic acid is treated with thionyl chloride, this compound is formed along with the gaseous byproducts sulfur dioxide and hydrogen chloride. chembk.com A typical procedure involves reacting phenylacetic acid with an equimolar amount or a slight excess of thionyl chloride. chembk.comresearchgate.net The reaction can be carried out at room temperature over several hours or heated to reflux to ensure completion. researchgate.netprepchem.com
Alternatively, phosphorus trichloride can be used. In this method, phenylacetic acid is heated with phosphorus trichloride. orgsyn.orgprepchem.com A common stoichiometry involves a 2:1 molar ratio of phenylacetic acid to phosphorus trichloride (or a 1:0.5 molar ratio). researchgate.netorgsyn.org The mixture is typically heated on a steam bath for about an hour to drive the reaction to completion. orgsyn.orgprepchem.com Following the reaction, the desired this compound is separated from the phosphorous acid residue. researchgate.netorgsyn.org Other reagents like phosphorus pentachloride (PCl₅) and oxalyl chloride can also be employed for this conversion. prepchem.com
Achieving high purity and yield in this compound synthesis requires careful control over reaction conditions. Key parameters that are frequently optimized include reagent ratios, temperature, and purification methods.
For the thionyl chloride route, using a molar ratio of 1:1.2 (phenylacetic acid to SOCl₂) under anhydrous conditions helps ensure the complete conversion of the carboxylic acid. The reaction is often performed at reflux, typically between 70–80°C, for a duration of 4–6 hours. After the reaction, excess thionyl chloride and gaseous byproducts (SO₂ and HCl) are removed under reduced pressure. The final product is then purified by vacuum distillation, with this compound typically distilling at 94–95°C at 12 mmHg, yielding a product with greater than 98% purity. chembk.com
In the phosphorus trichloride method, heating phenylacetic acid (0.5 mole) with phosphorus trichloride (0.25 mole) on a steam bath for one hour is a documented procedure. prepchem.com After the initial reaction, the product, this compound, can be dissolved in a solvent like dry benzene (B151609) and decanted from the phosphorous acid byproduct. orgsyn.orgprepchem.com Subsequent vacuum distillation is used for purification. orgsyn.orgprepchem.com Research has shown that solvent-free conditions and a specific PCl₃-to-substrate ratio are crucial for preventing side reactions, such as chlorination at the alpha position of the phenylacetic acid. unimi.it
The table below summarizes optimized conditions for classical synthesis routes.
| Parameter | Thionyl Chloride Method | Phosphorus Trichloride Method |
| Reagent Ratio | 1:1.2 (Phenylacetic Acid:SOCl₂) | 2:1 (Phenylacetic Acid:PCl₃) orgsyn.orgprepchem.com |
| Temperature | 70–80°C (Reflux) | Steam Bath (~100°C) orgsyn.orgprepchem.com |
| Reaction Time | 4–6 hours | 1 hour orgsyn.orgprepchem.com |
| Key Conditions | Anhydrous | Solvent-free or with a solvent like Benzene orgsyn.orgunimi.it |
| Purification | Vacuum Distillation | Decantation followed by Vacuum Distillation orgsyn.orgprepchem.com |
Novel and Green Chemistry Approaches in this compound Synthesis
In recent years, synthetic chemistry has shifted towards more sustainable and efficient methodologies. The synthesis of this compound and its derivatives has benefited from these advancements, including the use of microwave and ultrasound energy, as well as the development of environmentally benign strategies.
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering benefits such as significantly reduced reaction times, improved yields, and procedural simplicity compared to conventional heating methods. nih.govscielo.org.za In the context of this compound, microwave-assisted synthesis is primarily applied in reactions involving its derivatives.
For instance, the synthesis of various azetidinone derivatives has been achieved by reacting Schiff bases with chloroacetyl chloride under microwave irradiation, a process that can be adapted for this compound analogues. derpharmachemica.com Similarly, quinazoline (B50416) derivatives have been synthesized by treating anthranilic acid with this compound in a microwave oven without any solvent, which leads to excellent yields in just a few minutes. nih.gov The synthesis of 1,2,4-triazole-3-carboxamides from esters and amines has also been shown to be more efficient under microwave conditions compared to conventional heating, a process where an intermediate is formed using this compound. researchgate.net These examples demonstrate the utility of microwave energy in accelerating reactions involving the this compound moiety, leading to rapid and high-yielding production of complex heterocyclic compounds. nih.govderpharmachemica.com
Ultrasound technology, or sonication, provides another non-conventional energy source that can enhance chemical reactions by creating a unique environment through acoustic cavitation. scirp.orgresearchgate.net This technique has been successfully applied to the synthesis of 3-aryl coumarin (B35378) derivatives using this compound as a key starting material. scirp.orgnih.gov
In a typical procedure, 3-phenylcoumarins are synthesized from salicylaldehydes and this compound in the presence of a base like potassium carbonate (K₂CO₃) and a solvent such as tetrahydrofuran (B95107) (THF) under ultrasonic irradiation. scirp.orgnih.gov This method is noted for being fast and highly efficient, significantly reducing reaction times from 15-20 hours under conventional conditions to just 15-30 minutes with ultrasound. researchgate.net The yields of the desired coumarin derivatives are often better with ultrasound assistance. scirp.orgresearchgate.net The use of sonication is considered a green chemistry approach as it accelerates reactions and often leads to cleaner product formation. scirp.orgresearchgate.net
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. scirp.org In the synthesis involving this compound and its analogues, several environmentally benign strategies have been explored.
One approach involves performing reactions in water or under solvent-free conditions. nih.govresearchgate.net For example, the synthesis of amides from various amines and acid chlorides, including this compound, has been successfully demonstrated in a phosphate (B84403) buffer, representing a metal-free, neutral condition that is easily scalable. researchgate.net Another green method involves the synthesis of 3-aryl coumarins from phenylacetic acids (the precursor to this compound) and salicylaldehydes under solvent-free conditions using a reusable catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov
Synthesis of Substituted Phenylacetyl Chlorides
The synthesis of substituted phenylacetyl chlorides is a crucial area of organic chemistry, enabling the creation of diverse molecules for pharmaceuticals, agrochemicals, and materials science. Modifications to the phenyl ring, particularly at the para-position, can significantly alter the chemical and biological properties of the resulting compounds.
The preparation of para-substituted phenylacetyl chlorides often starts from the corresponding para-substituted phenylacetic acids. A common and effective method for this conversion is the Hell–Volhard–Zelinsky (HVZ) halogenation, which proceeds through an acyl halide intermediate. rsc.org The reaction typically involves treating the phenylacetic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalyst.
Recent studies have explored the direct α-selective chlorination of phenylacetic acid and its analogues using reagents like trichloroisocyanuric acid (TCCA) in the presence of catalytic phosphorus trichloride (PCl₃) under solvent-free conditions. rsc.orgnih.gov While the final product in these studies is the α-chlorophenylacetic acid, the mechanism involves the crucial initial in situ conversion of the phenylacetic acid to its corresponding this compound. rsc.orgnih.gov This intermediate is then enolized and chlorinated at the α-carbon. rsc.org
The nature of the para-substituent is a critical consideration. The efficiency of these methods is high for substrates bearing electron-withdrawing or weakly electron-donating groups. rsc.orgnih.gov However, phenylacetic acids with strongly activating para-substituents, such as amino or hydroxyl groups, are not suitable as they can lead to vigorous reactions and the formation of complex product mixtures due to competing electrophilic aromatic substitution. nih.gov The electronic properties of the acyl donor can also be tuned to control selectivity in subsequent reactions. nih.gov For instance, the use of electronically tunable para-substituted benzoyl chlorides has been shown to impact the site-selectivity of acylation reactions. nih.gov
A preparative method for 2,5-dimethyl this compound, a substituted analogue, involves a four-step sequence starting from p-xylene (B151628): chloromethylation, cyanidation, hydrolysis to 2,5-dimethylphenylacetic acid, and finally, acyl chlorination with thionyl chloride to yield the product. google.com
Table 1: Synthesis of α-Chloro-para-Substituted Phenylacetic Acids via a this compound Intermediate rsc.org
| Starting Substrate (para-Substituent) | Reagents | Reaction Temperature (°C) | Isolated Yield (%) |
| H | PCl₃, TCCA | 85 | 92 |
| CH₃ | PCl₃, TCCA | 95 | 87 |
| F | PCl₃, TCCA | 100 | 93 |
| Cl | PCl₃, TCCA | 110 | 90 |
| Br | PCl₃, TCCA | 120 | 88 |
| CF₃ | PCl₃, TCCA | 90 | 91 |
| NO₂ | PCl₃, TCCA | 120 | 89 |
Data adapted from a study on α-chlorination where this compound is a key intermediate. rsc.org
The asymmetric synthesis of chiral molecules is paramount in the pharmaceutical industry, where enantiomers can have vastly different biological activities. While the direct asymmetric synthesis of this compound derivatives bearing a chiral center is not commonly reported, this compound is a key reagent used to create chiral molecules and derivatives.
One established strategy involves the use of chiral auxiliaries. This compound can be reacted with a chiral alcohol or amine to form a chiral ester or amide. sfu.ca For example, chiral bidentate 1,2-amino alcohols and chiral tridentate Schiff bases have been synthesized in one or two steps starting from a chiral auxiliary, which is then reacted with this compound. sfu.ca These new chiral structures can then direct subsequent stereoselective reactions. sfu.ca
Another approach is the kinetic resolution of racemic mixtures. Enzyme-catalyzed reactions, particularly with lipases, are highly effective for the enantioselective acylation of racemic alcohols and amines. unipd.it In such a process, a racemic alcohol could be reacted with an acyl donor (conceptually related to this compound), where the enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted, thus separating the enantiomers. unipd.it
Phase-transfer catalysis is another powerful tool for asymmetric synthesis. While not directly synthesizing a chiral this compound, this method is used for the asymmetric α-alkylation of glycine (B1666218) Schiff bases with various benzyl (B1604629) bromides to produce unnatural phenylalanine derivatives with high enantioselectivity. researchgate.net This highlights a pathway where substituted benzyl halides, precursors to the corresponding phenylacetic acids and phenylacetyl chlorides, are used to build chiral centers. Similarly, asymmetric phase-transfer catalysis has been employed to synthesize α-quaternary chiral lactam derivatives. nih.gov
Table 2: Examples of this compound in Asymmetric Synthesis Applications
| Method | Application | Chiral Influence | Key Reagents/Catalysts |
| Chiral Auxiliary | Diels-Alder Reaction | Chiral acetals attached to the acyl group | This compound, chiral diols, Lewis acids sfu.ca |
| Kinetic Resolution | Resolution of Racemic Alcohols/Amines | Enantioselective enzyme | Lipases, acyl donor unipd.it |
| Phase-Transfer Catalysis | Asymmetric α-alkylation | Chiral quaternary ammonium (B1175870) salts | Glycine Schiff base, substituted benzyl bromides, Cinchona alkaloid catalysts researchgate.net |
Industrial Synthesis Processes for this compound
On an industrial scale, this compound is a valuable intermediate, notably in the production of pharmaceuticals like penicillin. nbinno.comfishersci.no The manufacturing processes prioritize efficiency, yield, safety, and cost-effectiveness.
A prevalent industrial method involves the chlorination of phenylacetic acid. Reagents such as thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or oxalyl chloride are used for this conversion. mdma.ch The reaction with oxalyl chloride is particularly effective, converting phenylacetic acid or its sodium salt into this compound in high yield and purity. mdma.ch Using the sodium salt of phenylacetic acid can be advantageous as it often requires a smaller excess of oxalyl chloride and produces less gaseous byproduct, which simplifies handling at a large scale. mdma.ch
Another scalable, multi-step process starts from more basic raw materials. For the synthesis of 2,5-dimethyl this compound, an industrial method begins with p-xylene. google.com The process involves four main stages:
Chloromethylation: p-Xylene is reacted with formaldehyde (B43269) and hydrochloric acid to produce 2,5-dimethylbenzyl chloride. google.com
Cyanidation: The benzyl chloride is then converted to 2,5-dimethylbenzyl cyanide. google.com
Hydrolysis: The cyanide is hydrolyzed to form 2,5-dimethylphenylacetic acid. google.com
Acyl Chlorination: The resulting carboxylic acid is treated with a chlorinating agent like thionyl chloride to give the final product, 2,5-dimethyl this compound. google.com
Table 3: Comparison of Industrial Synthesis Considerations
| Method | Starting Material | Key Reagent(s) | Advantages | Considerations |
| Chlorination of Phenylacetic Acid | Phenylacetic Acid or its Sodium Salt | Oxalyl Chloride, Thionyl Chloride | High yield, high purity, relatively direct route. mdma.ch | Availability and cost of phenylacetic acid; handling of corrosive chlorinating agents. |
| Multi-step from Xylene (for analogues) | p-Xylene | Formaldehyde, HCl, NaCN, SOCl₂ | Uses inexpensive starting materials; high overall yield and purity in a continuous process. google.com | Multi-step process requires more complex infrastructure; involves toxic cyanide. google.com |
Reaction Mechanisms and Kinetics of Phenylacetyl Chloride Transformations
Nucleophilic Acyl Substitution Mechanisms
Nucleophilic acyl substitution is a fundamental reaction class for acyl chlorides, including phenylacetyl chloride. masterorganicchemistry.comlibretexts.org This process involves the replacement of the chloride leaving group with a nucleophile. masterorganicchemistry.comchemistrytalk.org The reaction generally proceeds through a multi-step mechanism involving the formation of a tetrahedral intermediate. libretexts.orgchemguide.co.uklibretexts.org
The most common mechanism for nucleophilic acyl substitution of this compound is the addition-elimination pathway. chemguide.co.uklibretexts.orgchemguide.co.uk This two-step process is initiated by the nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This is the "addition" phase. In the subsequent "elimination" phase, the carbon-oxygen double bond is reformed, and the chloride ion is expelled as the leaving group. chemguide.co.uklibretexts.org
Step 1 (Addition): A nucleophile attacks the carbonyl carbon of this compound, breaking the C=O π bond and forming a tetrahedral intermediate. libretexts.org
Step 2 (Elimination): The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion. libretexts.org
Studies on the solvolysis of this compound in various alcohol-water mixtures have shown that in ethanol (B145695), the reaction proceeds through this addition-elimination channel. scite.aiacs.org The reaction of this compound with nucleophiles like amines, alcohols, and water to form amides, esters, and carboxylic acids, respectively, typically follows this pathway. masterorganicchemistry.com
In addition to the addition-elimination mechanism, this compound can also undergo solvolysis through ionization pathways, exhibiting characteristics of both Sₙ1 and Sₙ2 reactions depending on the solvent conditions. scite.aiacs.org
Sₙ1-like Pathway: In more ionizing, less nucleophilic solvents, such as aqueous ethanol with less than 80% alcohol content, the reaction mechanism for this compound shifts towards an ionization (Sₙ1-like) pathway. scite.aiacs.org This suggests the formation of an acylium ion intermediate in the rate-determining step. The stability of the phenylacetyl cation, influenced by the adjacent phenyl group, plays a role in this mechanistic shift.
Sₙ2-like Pathway: The aminolysis of phenylacetyl chlorides with anilines in acetonitrile (B52724) has been shown to follow a bimolecular nucleophilic substitution (Sₙ2) mechanism. This is supported by Hammett coefficients and secondary kinetic isotope effects. In these cases, the nucleophile attacks the carbonyl carbon in a concerted manner, leading to a transition state where the new bond is forming as the old one is breaking. researchgate.net The reaction between benzyl (B1604629) chlorides and N,N-dimethylaniline is also known to proceed via an Sₙ2-type process. asianpubs.org
The choice between the addition-elimination and ionization pathways is a delicate balance influenced by the substrate structure, nucleophile strength, and solvent properties. For instance, while this compound can exhibit Sₙ1 characteristics, the less sterically hindered acetyl chloride tends to favor an Sₙ2 mechanism.
Solvent Effects on Reactivity and Selectivity
The solvent plays a crucial role in the kinetics and mechanism of this compound reactions, influencing both the rate of reaction and the distribution of products. rsc.org
The polarity and nucleophilicity of the solvent can significantly impact the reaction rates of this compound transformations.
Polar Solvents: Polar solvents are generally effective at stabilizing charged transition states and intermediates that are common in nucleophilic acyl substitution reactions. ajpojournals.org For reactions proceeding through an ionization pathway, polar solvents can facilitate the formation of the acylium ion, thereby increasing the reaction rate. In the aminolysis of phenylacetyl chlorides, polar aprotic solvents like acetonitrile have been observed to enhance reaction rates by stabilizing the transition state.
Solvent Nucleophilicity: In solvolysis reactions, the solvent can also act as the nucleophile. The nucleophilicity of the solvent, therefore, becomes a key factor. The extended Grunwald-Winstein equation is often used to correlate solvolysis rates with solvent nucleophilicity (N) and ionizing power (Y). researchgate.netcdnsciencepub.com For reactions proceeding via an addition-elimination mechanism, the rate is often dependent on the solvent's ability to act as a nucleophile and, in some cases, as a general base catalyst. acs.org
The following table illustrates the general effect of solvent type on reaction pathways:
| Solvent Type | General Effect on this compound Reactions |
|---|---|
| Polar Aprotic (e.g., Acetonitrile) | Stabilizes transition states in Sₙ2-like reactions, enhancing rates. |
| Polar Protic (e.g., Ethanol/Water mixtures) | Can act as both nucleophile and ionizing medium, with the reaction mechanism shifting from addition-elimination to ionization as water content increases. scite.aiacs.org |
| Nonpolar | Generally less effective for reactions involving charged intermediates or transition states. |
Kinetic solvent isotope effects (KSIE) provide valuable insight into the role of the solvent in the rate-determining step of a reaction. The KSIE is the ratio of the rate constant in a normal solvent (e.g., H₂O or CH₃OH) to that in its deuterated counterpart (e.g., D₂O or CH₃OD).
For the solvolysis of this compound and related compounds, the magnitude of the KSIE can help distinguish between different mechanisms. A significant KSIE (typically > 1.5) is often indicative of general base catalysis by the solvent, where a solvent molecule facilitates proton removal in the transition state. acs.orgresearchgate.net
For example, a KSIE of 1.62 was observed in the solvolysis of dithis compound, supporting an Sₙ2 mechanism. researchgate.net In the solvolysis of chloroacetyl chloride, a KSIE of 2.18 in methanol (B129727) was consistent with a third-order mechanism where one solvent molecule acts as a nucleophile and another as a general base. acs.org While specific KSIE values for this compound across a wide range of solvents are not extensively detailed in the provided context, the behavior of similar acyl chlorides suggests that this would be a valuable parameter for mechanistic elucidation. cdnsciencepub.comrsc.org The solvolysis of this compound is noted to undergo a change from an addition-elimination channel to an ionization channel, and KSIE studies would be instrumental in probing the transition states of these competing pathways. scite.aiacs.org
Catalysis in this compound Reactions
Catalysts are frequently employed to enhance the rate and selectivity of reactions involving this compound.
Lewis Acids: In Friedel-Crafts acylation reactions, Lewis acids such as aluminum chloride (AlCl₃) are essential catalysts. They function by coordinating to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by an aromatic ring. Clay catalysts, which are solid acid catalysts, have also been investigated for the acylation of phenols with this compound. tandfonline.com
Bases: In reactions with nucleophiles like amines and alcohols, a base is often added to neutralize the hydrogen chloride byproduct. Pyridine (B92270) and triethylamine (B128534) are commonly used for this purpose. In some cases, the base can also play a catalytic role. For instance, in the in situ generation of ketenes from acid chlorides, a catalytic amount of a strong, non-nucleophilic kinetic base can be used. nih.gov
Phase-Transfer Catalysts: In heterogeneous reaction systems, phase-transfer catalysts can be used to facilitate the reaction between reactants in different phases. For example, in the synthesis of N-phenylacetyl-L-proline from this compound and L-proline (a solid-liquid system), a phase-transfer catalyst was shown to accelerate the reaction rate and improve the yield. google.com
Enantioselective Catalysis: Chiral catalysts have been used to achieve enantioselectivity in reactions of ketenes generated from this compound. For example, chiral amines like benzoylquinine can catalyze the asymmetric alcoholysis of ketenes. nih.gov In the catalytic, enantioselective α-fluorination of acid chlorides, a combination of a palladium complex and a chiral alkaloid derivative was used. nih.gov
The following table summarizes some common catalysts and their roles in this compound reactions:
| Catalyst Type | Example | Role in Reaction | Reference |
|---|---|---|---|
| Lewis Acid | Aluminum Chloride (AlCl₃) | Activates the carbonyl group for Friedel-Crafts acylation. | |
| Base | Triethylamine, Pyridine | Neutralizes HCl byproduct in amidation and esterification. | |
| Phase-Transfer Catalyst | Benzyltriethylammonium chloride | Accelerates solid-liquid phase reactions. | google.com |
| Chiral Catalyst | Benzoylquinine | Induces enantioselectivity in reactions of derived ketenes. | nih.gov |
Organic Catalysis in Asymmetric Reactions of Ketenes Derived from this compound
This compound serves as a precursor for the in-situ generation of phenylketene, a highly reactive intermediate in organic synthesis. nih.gov The use of chiral organic catalysts in reactions involving ketenes allows for the asymmetric synthesis of valuable chiral molecules. nih.govunito.it
Ketenes, due to their electrophilic nature, readily react with nucleophiles to form zwitterionic enolates, which are key intermediates in many asymmetric reactions. nih.gov Chiral amines, for instance, have been employed to catalyze the alcoholysis of ketenes, yielding chiral esters. nih.gov The proposed mechanism involves the formation of a chiral ammonium (B1175870) zwitterionic ketene (B1206846) enolate complex, which is responsible for the induction of optical activity during the subsequent reaction with an alcohol. nih.gov
Research into the catalytic, asymmetric reactions of ketenes has expanded to include a variety of transformations such as [2+2] and [4+2] cycloadditions, reductive couplings, and nucleophilic substitutions. nih.gov For example, cinchona alkaloid derivatives have been used as nucleophilic catalysts in conjunction with a stoichiometric base to generate ketene enolates from acid chlorides, including those derived from phenylacetic acid. chimia.ch These catalytically generated ketene enolates can then participate in cycloaddition reactions with o-benzoquinone derivatives, leading to chiral products with high enantiomeric excess (ee). chimia.ch
Table 1: Asymmetric Cycloaddition of Ketenes Derived from this compound with o-Benzoquinone Derivatives
| Catalyst | Substrate | Product Yield | Enantiomeric Excess (ee) |
|---|---|---|---|
| Benzoylquinine (BQ) | This compound & o-benzoquinone imide | Good | >99% |
| Benzoylquinine (BQ) | This compound & o-benzoquinone diimide | Good | >99% |
Data sourced from multiple studies on asymmetric ketene reactions. nih.govchimia.ch
Phase Transfer Catalysis in Amide Formation from this compound
Phase transfer catalysis (PTC) has proven to be an effective method for accelerating reactions between reactants in immiscible phases, such as a solid-liquid or liquid-liquid system. In the context of this compound, PTC is particularly useful for the synthesis of amides, a reaction that can be hampered by the hydrolysis of the acid chloride in aqueous environments. google.com
The use of a phase transfer catalyst facilitates the transfer of a reactant from one phase to another where the reaction occurs. For instance, in the amidation of L-proline with this compound, a phase transfer catalyst accelerates the solid-liquid phase reaction, leading to higher efficiency and yield. google.com This is achieved by carrying out the reaction in an anhydrous organic solvent, which prevents the hydrolysis of this compound, a common side reaction. google.com
Various phase transfer catalysts have been employed in these reactions, including quaternary ammonium salts like tetrabutylammonium (B224687) bromide (TBAB) and triethylbenzylammonium chloride (TEBA), as well as polyethylene (B3416737) glycol (PEG) and cyclodextrins. google.comniscpr.res.in The choice of catalyst can influence the reaction rate and the distribution of products. niscpr.res.in Studies on the benzylation of N-substituted 2-phenylacetamides have shown that the nature of the counter-ion and the organophilicity of the quaternary ammonium salt can affect the yield of the N-alkylation product. niscpr.res.in
Table 2: Phase Transfer Catalysts in Amide Formation
| Catalyst | Reactants | Solvent | Key Finding |
|---|---|---|---|
| Tetrabutylammonium bromide (TBAB) | L-proline, this compound | Anhydrous organic solvent | Accelerates solid-liquid reaction, high yield (up to 98.5%). google.com |
| Triethylbenzylammonium bromide (TEBABr) | N-phenyl-2-phenylacetamide, Benzyl chloride | Toluene | High reactivity for N-alkylation. niscpr.res.in |
Mechanistic Studies of Hydrolysis and Side Reactions
The hydrolysis of this compound to phenylacetic acid is a significant reaction, both as a potential side reaction in synthetic applications and as a subject of mechanistic inquiry. acs.org The mechanism of solvolysis, including hydrolysis, can vary depending on the solvent system. acs.orgscite.ai
In alcohol-water mixtures, the solvolysis of this compound can proceed through different pathways. acs.org In ethanol, an addition-elimination mechanism is observed. However, in aqueous ethanol with less than 80% alcohol by volume, the mechanism shifts to an ionization (SN1/SN2) channel. acs.orgscite.ai This change in mechanism is influenced by the solvent's ionizing power and the stability of the acylium ion intermediate. acs.org
Kinetic studies provide further insight into these mechanisms. For example, the aminolysis of phenylacetyl chlorides with anilines in acetonitrile at low temperatures follows an associative SN2 mechanism. koreascience.kr This is supported by Hammett coefficients and kinetic isotope effects. koreascience.kr The steric bulk of the nucleophile also plays a role, with bulkier nucleophiles exhibiting reduced reactivity.
A notable side reaction in the presence of bases is the formation of anhydrides. This competes with the desired nucleophilic substitution, especially when using bases like potassium carbonate. The rate of hydrolysis has also been studied under different atmospheric conditions, with research showing that the presence of carbon dioxide can affect the rate of hydrolysis of this compound in a mixture of acetonitrile and water. rsc.org
Table 3: Mechanistic Data for this compound Reactions
| Reaction | Solvent System | Proposed Mechanism | Key Findings |
|---|---|---|---|
| Solvolysis | Ethanol | Addition-Elimination | Dominant pathway in high alcohol concentration. acs.org |
| Solvolysis | Aqueous Ethanol (<80% v/v) | Ionization (SN1/SN2) | Shift in mechanism due to increased water content. acs.orgscite.ai |
| Aminolysis | Acetonitrile | Associative SN2 | Characterized by Hammett coefficients (ρₓ = -2.8 to -2.9). koreascience.kr |
Applications of Phenylacetyl Chloride in Complex Molecular Synthesis
Formation of Amides and Esters
The reactivity of the acyl chloride functional group in phenylacetyl chloride makes it an excellent electrophile for reactions with nucleophiles like amines and alcohols, leading to the efficient formation of amides and esters.
Acylation, the process of introducing an acyl group into a compound, is a fundamental transformation in organic synthesis. This compound is widely employed as an acylating agent for amines and alcohols, yielding the corresponding N-phenylacetamides and phenylacetate (B1230308) esters. These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. nih.govthieme-connect.de The Schotten-Baumann reaction conditions, which involve an aqueous base, are also applicable. nih.gov
The scope of this reaction is broad, encompassing a wide range of primary and secondary amines and alcohols. tandfonline.comresearchgate.net The reaction is generally high-yielding and proceeds under mild conditions. nih.gov Solvent-free and catalyst-free conditions have also been developed for the acylation of amines and alcohols with acid chlorides, offering a greener alternative to traditional methods. researchgate.net
| Substrate | Acylating Agent | Conditions | Product | Yield |
| Primary/Secondary Amine | This compound | Base (e.g., pyridine, Et3N) | N-Phenylacetamide | High |
| Primary/Secondary Alcohol | This compound | Base (e.g., pyridine, Et3N) | Phenylacetate ester | High |
| Racemic Alcohol | This compound | Lipase & Ru complex | Chiral Phenylacetate | 78-92% |
Table 1: Representative Acylation Reactions with this compound.
Recent advancements have focused on developing more environmentally benign acylation protocols. For instance, the use of biocatalysts, such as lipases, in combination with metal catalysts has enabled the dynamic kinetic resolution of racemic alcohols via acylation, affording chiral esters with high enantiomeric excess. libretexts.org
A notable application of this compound in amide bond formation is the synthesis of N-phenylacetyl-L-proline. This compound is a key intermediate in the synthesis of various pharmaceuticals. The reaction involves the acylation of the secondary amine of L-proline with this compound. google.comgoogle.com
Several synthetic methods have been developed for this transformation. One approach involves the reaction of L-proline with this compound in an anhydrous organic solvent in the presence of an acid-binding agent and a phase transfer catalyst. google.com This method avoids the hydrolysis of this compound and results in high product purity and yield. Another method involves reacting L-proline with a strong base to form the sodium salt, which is then acylated with this compound. google.com
| Reactant 1 | Reactant 2 | Solvent | Catalyst/Base | Key Feature |
| L-proline | This compound | Organic Solvent | Acid-binding agent, Phase transfer catalyst | Anhydrous conditions, high purity. google.com |
| L-proline | This compound | Aqueous | Strong base (e.g., NaOH) | Formation of L-proline sodium salt intermediate. google.com |
Table 2: Synthetic Approaches to N-Phenylacetyl-L-proline.
The synthesis of N-phenylacetylglycyl-L-proline ethyl ester, another related dipeptide, also utilizes this compound for the acylation of glycine (B1666218) to form N-phenylacetylglycine as a key step. researchgate.net
In the pursuit of sustainable chemical processes, significant efforts have been directed towards developing green synthetic methods. While not exclusively focused on this compound, the principles and methodologies are directly applicable. The synthesis of amides and N-chloroacetanilides from acid chlorides has been achieved under metal-free, neutral conditions in aqueous media such as a phosphate (B84403) buffer. tandfonline.comtandfonline.comresearchgate.net
This approach offers several advantages, including rapid reaction times, high yields, and simple product isolation through filtration or precipitation. tandfonline.comtandfonline.com The use of water as a solvent aligns with the principles of green chemistry, and the method has been shown to be scalable and robust for a variety of acid chlorides and amines. tandfonline.comtandfonline.com The chemoselective N-acylation of amino groups in the presence of hydroxyl groups has also been demonstrated using this aqueous protocol. tandfonline.com
| Reaction | Substrates | Solvent | Conditions | Advantages |
| N-acylation | Amines/Anilines, Acid Chlorides | Phosphate Buffer | Room Temperature, 20 min | Rapid, high yield, easy isolation, metal-free. tandfonline.comtandfonline.com |
Table 3: Green Synthesis of Amides in Aqueous Media.
Synthesis of Heterocyclic Compounds
This compound is a valuable building block for the synthesis of various heterocyclic ring systems, which are prevalent in pharmaceuticals and other biologically active molecules.
The β-lactam ring is a core structural motif in a major class of antibiotics, including penicillins and cephalosporins. The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a powerful method for constructing the β-lactam ring. This compound can be used as a precursor to generate phenylketene in situ by treatment with a tertiary amine base like triethylamine. The highly reactive phenylketene then undergoes cycloaddition with an imine to afford the corresponding β-lactam. nih.govnih.gov
The stereochemistry of the resulting β-lactam can be influenced by various factors, including the nature of the imine substituents, the reaction solvent, and the temperature. nih.gov For example, the reaction of polyaromatic imines with acid chlorides often yields trans-β-lactams exclusively. nih.gov Chiral auxiliaries on the imine or the ketene precursor can be employed to achieve asymmetric synthesis of β-lactams. nih.gov
Coumarins are a class of naturally occurring and synthetic compounds with a wide range of biological activities. This compound is utilized in the synthesis of 3-aryl coumarin (B35378) derivatives. In a typical procedure, salicylaldehyde (B1680747) or a substituted salicylaldehyde is reacted with this compound in the presence of a base, such as potassium carbonate, and a suitable solvent like tetrahydrofuran (B95107). scirp.orgnih.gov
The application of ultrasound irradiation has been shown to be a highly efficient green method for this synthesis, leading to significantly reduced reaction times and improved yields compared to conventional heating methods. scirp.orgnih.govresearchgate.netscirp.orgresearchgate.net This one-pot synthesis provides a straightforward route to a variety of 3-aryl coumarins. scirp.orgnih.govresearchgate.netresearchgate.net
| Starting Materials | Base | Solvent | Conditions | Product | Yield Range |
| Salicylaldehydes, this compound | K2CO3 | Tetrahydrofuran | Ultrasound | 3-Aryl Coumarins | 7-98% |
Table 4: Ultrasound-Assisted Synthesis of 3-Aryl Coumarins. nih.gov
Preparation of α-Aminophosphonic Acids Incorporating Heterocyclic Rings
This compound serves as a key reagent in the multi-step synthesis of α-aminophosphonic acids that feature heterocyclic ring systems. These compounds are of significant interest due to their potential biological activities. An example of this application is in the preparation of a lactam intermediate, which is a precursor to α-aminophosphonic acids containing a 1,2,3,4-tetrahydroisoquinoline (B50084) moiety.
The synthesis commences with the reaction of this compound with aqueous ammonia (B1221849) to yield 2-phenylacetamide. This amide subsequently undergoes a condensation reaction with formaldehyde (B43269) to produce the corresponding lactam. This lactam is a crucial building block that is then transformed through a series of reactions into the target α-aminophosphonic acid. This synthetic strategy highlights the utility of this compound in introducing the phenylacetyl group, which is integral to the formation of the heterocyclic precursor.
Synthesis of 3-Phenylcyclobutanone (B1345705)
The initial step would involve the conversion of this compound into a diazoketone. This is typically achieved by reacting the acid chloride with diazomethane. The resulting diazoketone can then undergo a Wolff rearrangement, often promoted by a metal catalyst such as silver oxide, to generate a ketene intermediate. This rearrangement involves the expulsion of nitrogen gas and the migration of the phenylmethyl group to produce phenylketene.
The subsequent and final step would be a [2+2] cycloaddition reaction between the generated phenylketene and ethylene (B1197577). This reaction would yield the desired 3-phenylcyclobutanone. This proposed synthesis demonstrates the potential of this compound as a starting material for accessing cyclobutanone (B123998) structures through a sequence of well-known organic reactions.
Role as an Acylating Agent in Pharmaceutical and Natural Product Synthesis
This compound is a valuable acylating agent, widely employed in the synthesis of a diverse range of pharmaceuticals and natural products. Its reactivity allows for the introduction of the phenylacetyl group into various molecular scaffolds, a common motif in many biologically active compounds.
Precursors to Cytomegalovirus Protease Inhibitors and Human Leukocyte Elastase Inhibitors
The phenylacetyl group is a structural component found in various enzyme inhibitors. While specific syntheses starting directly from this compound are not always explicitly detailed in inhibitor-focused literature, its role as a key acylating agent is implicit in the construction of such molecules.
Cytomegalovirus (CMV) Protease Inhibitors: Many inhibitors of CMV protease are peptidomimetic in nature. The synthesis of these complex molecules often involves the acylation of an amine-containing core structure. This compound is an ideal reagent for introducing a phenylacetyl N-terminal cap, which can influence the binding affinity of the inhibitor to the enzyme's active site.
Human Leukocyte Elastase (HLE) Inhibitors: HLE is a serine protease implicated in various inflammatory diseases. A number of synthetic inhibitors of HLE have been developed, some of which are based on the cephalosporin (B10832234) scaffold. The synthesis of these inhibitors can involve the acylation of the 7-amino group of the cephem nucleus. This compound can be utilized in this step to introduce the phenylacetylamino side chain, which is known to modulate the inhibitory activity of these compounds.
Intermediate in the Synthesis of Diphenylmethyl 7β-Phenylacetamido-3-hydroxymethyl-3-cephem-4-carboxylate
A significant application of this compound is in the synthesis of cephalosporin antibiotics. Specifically, it is a crucial reagent in the production of Diphenylmethyl 7β-Phenylacetamido-3-hydroxymethyl-3-cephem-4-carboxylate, a key intermediate in the synthesis of various cephalosporins.
An efficient process for the preparation of this intermediate involves the direct phenylacetylation of 7-aminocephalosporanic acid (7-ACA) with this compound. This reaction is followed by basic hydrolysis and subsequent esterification with diphenyldiazomethane to yield the target molecule. This improved synthetic route, which avoids the need for protecting groups, highlights the direct and critical role of this compound in introducing the essential 7β-phenylacetamido side chain.
Below is a table summarizing the key reactants and product in this synthesis:
| Reactant/Product | Chemical Name | Role |
| Starting Material | 7-aminocephalosporanic acid (7-ACA) | Core cephalosporin nucleus |
| Acylating Agent | This compound | Introduces the phenylacetyl group |
| Product | Diphenylmethyl 7β-Phenylacetamido-3-hydroxymethyl-3-cephem-4-carboxylate | Key cephalosporin intermediate |
Synthesis of Phenylacetyl-/Trolox-Amides for Alzheimer's Disease Research
In the pursuit of novel therapeutics for Alzheimer's disease, researchers have synthesized hybrid molecules that combine the structural features of different pharmacophores. One such class of compounds is phenylacetyl-/Trolox-amides. This compound plays a direct role in the synthesis of these molecules.
The synthesis involves the amidation of Trolox, or its derivatives, with an appropriate amine. In cases where a phenylacetyl moiety is introduced, the target compounds can be conveniently synthesized via amidation by directly reacting acyl chlorides, such as this compound, with amines. This reaction provides a straightforward method for linking the phenylacetyl group to the Trolox scaffold, resulting in hybrid molecules with potential multi-target activity for Alzheimer's disease research.
Synthesis of 1-Phenylacetyl-pyrrolidine-2-carboxyaldehyde and its Lanthanoid Complexes
This compound is utilized in the synthesis of novel ligands and their coordination complexes, which have potential applications in various fields, including medicine. An example is the synthesis of 1-Phenylacetyl-pyrrolidine-2-carboxyaldehyde and its subsequent complexation with lanthanoid metals.
The synthesis of the ligand, 1-phenylacetyl-pyrrolidine-2-carboxyaldehyde, involves the acylation of the secondary amine of the pyrrolidine (B122466) ring. This compound is the acylating agent of choice for this transformation, efficiently introducing the phenylacetyl group onto the nitrogen atom. The resulting ligand can then be reacted with lanthanoid salts to form coordination complexes. These complexes have been investigated for their potential antimicrobial and antimalarial activities.
The following table outlines the key components in this synthesis:
| Component | Chemical Name/Type | Role |
| Starting Material | Pyrrolidine-2-carboxyaldehyde derivative | Ligand precursor |
| Acylating Agent | This compound | Introduces the phenylacetyl group |
| Product | 1-Phenylacetyl-pyrrolidine-2-carboxyaldehyde | Ligand |
| Complexing Agents | Lanthanoid salts | Form coordination complexes with the ligand |
Friedel-Crafts Reactions Involving this compound
The Friedel-Crafts acylation, a cornerstone of organic synthesis, utilizes this compound as a versatile reagent for the introduction of the phenylacetyl group onto aromatic and other nucleophilic substrates. This electrophilic aromatic substitution reaction, typically catalyzed by a Lewis acid, proceeds through the formation of a phenylacetyl cation, which then attacks the aromatic ring. The versatility of this reaction is demonstrated in its application in both intermolecular and intramolecular contexts, leading to the synthesis of a diverse array of complex molecules, including ketones and heterocyclic systems.
Intermolecular Acylations
Intermolecular Friedel-Crafts acylations with this compound are widely employed for the synthesis of deoxybenzoins and related ketones. The reaction of this compound with benzene (B151609), for instance, is a classic method for the preparation of deoxybenzoin (B349326). The efficiency of this transformation is highly dependent on the choice of catalyst and reaction conditions.
A detailed procedure for the synthesis of deoxybenzoin involves the initial preparation of this compound from phenylacetic acid using phosphorus trichloride (B1173362). The resulting acid chloride is then reacted with benzene in the presence of anhydrous aluminum chloride. The reaction is initially vigorous and requires cooling, followed by a period of reflux to ensure completion. The workup involves quenching with a mixture of ice and hydrochloric acid. This method can yield deoxybenzoin in high purity after distillation and recrystallization. oregonstate.edu
The scope of the intermolecular Friedel-Crafts acylation extends to substituted aromatic compounds. For example, the reaction of this compound with 1,3-dimethoxybenzene, catalyzed by aluminum chloride in chloroform, yields 2',4'-dimethoxydeoxybenzoin. This reaction serves as a key step in the synthesis of more complex natural product models. sigmaaldrich.com
Furthermore, this compound can react with non-aromatic nucleophiles under Friedel-Crafts conditions. A notable example is its reaction with ethylene in the presence of aluminum chloride, which leads to the formation of 2-tetralone, a valuable intermediate in organic synthesis. masterorganicchemistry.com
| Aromatic Substrate | Catalyst | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Benzene | Aluminum chloride | Benzene (reagent and solvent) | Deoxybenzoin | 82-83% | oregonstate.edu |
| 1,3-Dimethoxybenzene | Aluminum chloride | Chloroform | 2',4'-Dimethoxydeoxybenzoin | Not specified | sigmaaldrich.com |
| Ethylene | Aluminum chloride | Not specified | 2-Tetralone | Not specified | masterorganicchemistry.com |
Intramolecular Acylations
Intramolecular Friedel-Crafts acylation of this compound derivatives is a powerful strategy for the construction of cyclic ketones and heterocyclic systems. researchgate.net This approach is particularly useful for synthesizing fused ring systems where the acyl chloride and the aromatic ring are part of the same molecule.
A significant application of this methodology is the cyclization of substituted phenylacetyl chlorides to form benzofuranones. For instance, 2,3-dimethoxythis compound, when treated with aluminum chloride, undergoes an intramolecular reaction. However, instead of the expected acylation on an external aromatic substrate, the reaction proceeds via monodemethylation of one of the methoxy (B1213986) groups, followed by an intramolecular cyclization to yield a benzofuranone derivative. This transformation highlights the influence of substrate structure on the course of Friedel-Crafts reactions. masterorganicchemistry.com
The success of intramolecular Friedel-Crafts acylation is often dependent on the length of the chain connecting the acyl chloride and the aromatic ring, with the formation of five- and six-membered rings being the most common and favorable. researchgate.net
| Substrate | Catalyst | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 2,3-Dimethoxythis compound | Aluminum chloride | Intramolecular acylation with demethylation | Benzofuranone derivative | masterorganicchemistry.com |
Advanced Analytical and Spectroscopic Characterization in Phenylacetyl Chloride Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone of chemical analysis, providing a non-destructive means to probe the molecular structure and electronic properties of compounds like phenylacetyl chloride.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds. researchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule. In the context of this compound research, both ¹H and ¹³C NMR are routinely used to confirm the structure of reactants and to characterize the products of its various reactions. For instance, in the synthesis of N-phenyl-2-phenylacetamide from aniline (B41778) and this compound, ¹H NMR is used to confirm the formation of the amide product. rsc.org
The progress of reactions involving this compound can be effectively monitored using NMR. mdpi.commagritek.com For example, in situ solid-state NMR has been used to study the Friedel-Crafts acylation reaction, providing insights into the reactive intermediates formed when acylating agents like acetyl chloride are adsorbed onto zeolite catalysts. researchgate.net The direct proportionality between NMR signal amplitude and molecular concentration allows for absolute quantification without extensive calibration. magritek.com This makes it a powerful technique for real-time analysis of reaction kinetics.
Key NMR spectral data for this compound and related compounds are summarized below:
Table 1: NMR Spectral Data for this compound and a Derivative
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |
|---|---|---|---|
| This compound | ¹³C | - | Carbonyl carbon at ~170 ppm |
| Phenylacetyl-1-¹³C chloride | ¹³C | - | M+1 mass shift |
This table presents characteristic NMR shifts for this compound and a common derivative, N-phenyl-2-phenylacetamide. The data for N-phenyl-2-phenylacetamide is from a reaction where this compound was a reactant. rsc.org
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. wiley.comlibretexts.org this compound exhibits a characteristic strong absorption band in the IR spectrum corresponding to the carbonyl (C=O) group stretch, typically found in the range of 1650-1800 cm⁻¹. core.ac.uk The presence and position of this band are indicative of the acyl chloride functional group. The IR spectrum of a molecule is a unique fingerprint, allowing for identification by comparing it to reference spectra. wiley.com
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Acyl Halide) | 1650-1800 | Strong |
| O-H (Carboxylic Acid) | 2500-3500 | Broad |
| C-H (sp³) | 2850-3000 | Strong |
This table highlights key IR absorption frequencies relevant to this compound and its potential reaction products or starting materials. core.ac.uklibretexts.org
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uk The absorption of UV or visible light corresponds to the excitation of outer electrons. shu.ac.uk For molecules with chromophores, such as the phenyl group in this compound, π → π* and n → π* transitions are common. shu.ac.uktanta.edu.eg These transitions occur in an experimentally accessible region of the spectrum (200-700 nm). shu.ac.uk The solvent can influence the absorption spectrum; for instance, n → π* transitions often experience a blue shift (to shorter wavelengths) with increasing solvent polarity. shu.ac.uktanta.edu.eg
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC), it becomes a powerful tool for separating and identifying components in a mixture, assessing purity, and detecting impurities. justdial.com GC-MS is widely used for the analysis of this compound and its derivatives. researchgate.netmdpi.com
In the analysis of complex mixtures, such as those from illicit drug synthesis, GC-MS can identify methamphetamine and its isomers, as well as other impurities. droracle.ai Chiral derivatization agents, including derivatives of this compound like (-)-α-methoxy-α-(trifluoromethyl)this compound (MTPA-Cl), are used in GC-MS to separate and identify enantiomers of various compounds, such as amphetamines and β-blockers. mdpi.comdroracle.aikoreascience.krresearchgate.net This is crucial in forensic toxicology and pharmaceutical analysis. droracle.airesearchgate.net The derivatization converts enantiomers into diastereomers, which can then be separated by standard chromatographic techniques. researchgate.net
Table 3: GC-MS Data for this compound
| Parameter | Value |
|---|---|
| Instrument | HITACHI M-80 |
| Ionization Mode | Positive |
This table shows experimental GC-MS data for this compound, indicating the most abundant fragment ions observed. nih.gov
Chromatographic Methods for Separation and Purification
Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds. They are based on the differential partitioning of components between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used extensively in pharmaceutical and chemical analysis. dergipark.org.tr It is particularly valuable for the separation of diastereomers, which often have very similar physical properties. In the context of research involving this compound, its derivatives are often chiral. For instance, (-)-α-methoxy-α-(trifluoromethyl)this compound (MTPA-Cl) is a chiral derivatizing agent that reacts with chiral amines and alcohols to form diastereomeric derivatives. nih.govoup.com These diastereomers can then be separated and quantified using reversed-phase HPLC, often with a C18 column and a mobile phase such as methanol-water. nih.gov This approach allows for the determination of the enantiomeric purity of the original chiral compounds. oup.combioanalysis-zone.com
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for monitoring the progress of chemical reactions. libretexts.orgsigmaaldrich.comwikidoc.org It is used to quickly determine if starting materials have been consumed and if new products have formed. libretexts.orgwikidoc.org In syntheses involving this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting material. rsc.orgumich.edu The plate is then developed in an appropriate solvent system. umich.edu The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. libretexts.org Visualization is often achieved using UV light, as the phenyl group in this compound and its derivatives is UV-active. rsc.org
Quantum Chemical Studies and Computational Analysis in this compound Research
Quantum chemical studies and computational analysis have become indispensable tools for elucidating the intricate details of molecular structure, reactivity, and electronic properties of this compound and its derivatives. These theoretical approaches provide insights that complement experimental findings and guide further research.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study this compound and related compounds, providing detailed information about their molecular geometry and electronic characteristics.
Theoretical calculations, often employing the B3LYP functional with a basis set like 6-311++G(d,p), are used to determine the optimized molecular structure. researchgate.net These calculations provide bond lengths and bond angles that can be compared with experimental data. For instance, in a study on 4-chloro this compound, the calculated bond lengths for C3-C12 and C12-C13 were found to be 1.5087 Å and 1.5181 Å, respectively. researchgate.net The distribution of atomic charges, which influences the molecule's reactivity and biological activity, can also be computed using DFT methods. researchgate.net
| Parameter | Calculated Value (Å) |
|---|---|
| C3-C12 Bond Length | 1.5087 |
| C12-C13 Bond Length | 1.5181 |
DFT calculations are also crucial for understanding the electronic properties, such as the distribution of electron density and the nature of chemical bonds. arxiv.org These calculations can help in predicting the outcomes of reactions, such as the regioselectivity of coupling reactions with chiral alcohols.
Analysis of Frontier Molecular Orbitals (FMO) and Natural Bond Orbitals (NBO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap generally implies higher reactivity. malayajournal.org
In the context of this compound derivatives, FMO analysis helps in understanding electronic transitions within the molecule. researchgate.net For instance, in 4-chloro this compound, the HOMO-LUMO energy gap was calculated to understand the charge transfer that can occur within the molecule. researchgate.netmalayajournal.org
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the Lewis structure concept. uni-muenchen.deresearchgate.net It is used to investigate intramolecular charge transfer interactions, re-hybridization, and the delocalization of electron density. materialsciencejournal.org The analysis involves examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy, E(2), associated with these interactions quantifies the extent of delocalization. uni-muenchen.dewisc.edu A large E(2) value indicates a strong interaction between electron donors and acceptors, leading to greater stabilization of the system. materialsciencejournal.org
In studies of related compounds, NBO analysis has shown that electron density is transferred from lone pairs of atoms like oxygen and chlorine to the anti-bonding orbitals of C-C, C-O, and C-N bonds, confirming intramolecular charge transfer. materialsciencejournal.org This delocalization of electron density is a key factor in the stability and reactivity of the molecule. materialsciencejournal.orguba.ar
| Concept | Description | Significance |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. malayajournal.org | Acts as an electron donor in chemical reactions. malayajournal.org |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital without electrons. malayajournal.org | Acts as an electron acceptor in chemical reactions. malayajournal.org |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. malayajournal.org | Indicates the chemical reactivity and kinetic stability of the molecule. malayajournal.org |
| NBO (Natural Bond Orbital) | Localized orbitals corresponding to Lewis structures (bonds and lone pairs). uni-muenchen.de | Provides insight into bonding, hybridization, and intramolecular interactions. uni-muenchen.dematerialsciencejournal.org |
| E(2) Stabilization Energy | Energy associated with the delocalization of electrons from a donor NBO to an acceptor NBO. wisc.edu | Quantifies the strength of intramolecular charge transfer interactions. materialsciencejournal.orgwisc.edu |
Theoretical Calculations of Acylium Ion Stabilities and Reaction Energy Diagrams
Computational chemistry plays a vital role in understanding reaction mechanisms by calculating the stabilities of intermediates, such as acylium ions, and constructing reaction energy diagrams. researchgate.net Theoretical calculations, for instance, have shown that the gas-phase heterolytic bond dissociation energy for acetyl chloride is around 161.8 kcal/mol, which is a measure of the energy required to form the acylium ion. nih.gov The stability of the developing acylium ion can be influenced by substituents; for example, an ethyl group can act as a weak electron-donating substituent, stabilizing the acylium ion. nih.gov
Reaction energy diagrams, calculated using computational methods, map the energy changes that occur during a chemical reaction, including the energies of reactants, transition states, and products. rsc.org These diagrams are crucial for determining reaction pathways and understanding kinetic and thermodynamic control. For example, computational studies on the acylation of diamines with acetyl chloride have used energy diagrams to show the thermodynamic sinks of plausible intermediates. rsc.org
Safety and Environmental Considerations in Phenylacetyl Chloride Research
Hazard Assessment and Risk Mitigation in Laboratory Settings
A thorough hazard assessment is the first step in ensuring safety when working with phenylacetyl chloride. The compound is a corrosive, toxic, and reactive liquid that demands careful management in a laboratory environment. nih.govchemicalbook.inchemicalbook.com Key hazards include severe burns to skin and eyes, respiratory tract irritation, and violent reactions with certain other chemicals. nih.govlobachemie.com Risk mitigation involves a combination of established handling procedures, appropriate protective equipment, robust engineering controls, and well-defined emergency plans.
This compound is a colorless to light yellow, volatile liquid that is highly corrosive and can cause severe chemical burns upon contact with skin, eyes, and mucous membranes. nih.govnbinno.comuwo.ca Its vapor can irritate the nose, throat, and respiratory system, leading to coughing and wheezing. lobachemie.comnj.gov
The compound's reactivity profile requires careful consideration. It reacts with water or moist air to decompose, forming highly corrosive hydrogen chloride gas. chemicalbook.comnbinno.comnoaa.gov This reaction can also generate significant heat, increasing the concentration of toxic fumes in the air. nih.govchemicalbook.inchemicalbook.com this compound is incompatible with strong oxidizing agents, alcohols, and bases (including amines). nih.govchemicalbook.innoaa.gov Furthermore, it may react vigorously or even explosively if mixed with ethers, such as diisopropyl ether, in the presence of trace metal salts. nih.govchemicalbook.inchemicalbook.com Therefore, all handling should occur in a moisture-free environment, and the compound must be stored away from incompatible substances. xinchem.comlabmanager.com When diluting, acid should always be added slowly to water, never the other way around, although direct contact with water should be avoided with this compound. uwo.ca
To mitigate the risks associated with handling this compound, a combination of engineering controls and personal protective equipment (PPE) is mandatory. nj.gov
Engineering Controls:
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a properly functioning chemical fume hood to minimize inhalation exposure. lobachemie.comnj.govcoleparmer.com
Automated Pumping: Where possible, liquid this compound should be transferred from storage to process containers using an automated pumping system to reduce the chance of spills and exposure. nj.gov
Emergency Stations: Emergency eyewash fountains and safety showers must be readily available in the immediate work area for prompt use in case of accidental contact. nj.govactenviro.com
Personal Protective Equipment (PPE): A detailed list of recommended PPE is provided below. Employers are required to provide appropriate PPE and train employees on its correct use. nj.gov
| Equipment | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | Protects against splashes and corrosive vapors. echemi.comsigmaaldrich.comcdhfinechemical.com |
| Skin Protection | Chemical-resistant gloves (materials recommended by safety suppliers). | Prevents direct skin contact. Gloves must be inspected before use and disposed of properly. nj.govcdhfinechemical.com |
| Body Protection | A complete protective suit, or at a minimum, a lab coat and apron made of fire/flame-resistant and impervious material. | Protects against skin contact from splashes or spills. echemi.comcdhfinechemical.com |
| Respiratory Protection | If exposure limits are exceeded or ventilation is inadequate, a full-face respirator with an appropriate filter (e.g., Type ABEK) is necessary. | Prevents inhalation of harmful and irritating vapors. echemi.comsigmaaldrich.com |
Workers should always wash their hands thoroughly after handling the chemical, even after wearing gloves, and contaminated clothing should be removed immediately and laundered by informed personnel before reuse. lobachemie.comnj.gov
Clear and practiced emergency protocols are essential for managing accidental releases and fires involving this compound.
Accidental Release: In the event of a spill or leak, the following steps should be taken:
Evacuate: Immediately evacuate all non-essential personnel from the spill area. nj.govcdhfinechemical.com
Isolate: Isolate the spill area for at least 50 meters (150 feet) in all directions. nih.govnoaa.gov
Ventilate: Ensure the area is well-ventilated. nj.gov
Eliminate Ignition Sources: Remove all sources of ignition, such as sparks, open flames, or hot surfaces. nj.govnoaa.gov
Containment: Wear full PPE. Do not touch the spilled material. noaa.gov Stop the leak if it is safe to do so. noaa.gov Cover the spill with a dry, non-combustible absorbent material such as dry sand, earth, or soda ash. nj.govsdfine.comDO NOT USE WATER or combustible materials like vermiculite (B1170534) if it's not specified for this use. nj.govnoaa.gov
Collection and Disposal: Use clean, non-sparking tools to collect the absorbed material and place it into a suitable, loosely covered, and labeled container for hazardous waste disposal. nih.govcdhfinechemical.com
Fire: this compound is a combustible liquid that may burn but does not ignite readily. nih.govnj.gov
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguishers. nih.govnj.govnoaa.govDO NOT USE WATER directly on the fire, as it will react with the substance to produce toxic and corrosive gases. nj.govnoaa.gov Water spray may be used cautiously to cool fire-exposed containers, but water must not get inside the containers. nj.gov
Hazardous Combustion Products: A fire will produce poisonous and irritating gases, including hydrogen chloride and phosgene. nj.govfishersci.no
Explosion Hazard: Vapors are heavier than air and may travel to an ignition source and flash back. nih.govnj.gov Containers may explode when heated or contaminated with water. nih.govchemicalbook.inchemicalbook.com
Firefighter Protection: Firefighters must be equipped with full protective clothing and self-contained breathing apparatus (SCBA). lobachemie.comcdhfinechemical.com
| Emergency Type | Key Response Actions |
| Spill/Leak | Evacuate and isolate area. Remove ignition sources. Wear full PPE. Contain with dry, inert material (e.g., sand, soda ash). DO NOT USE WATER . Collect for hazardous waste disposal. nih.govnj.govnoaa.gov |
| Fire | Use dry chemical or CO2 extinguishers. DO NOT USE WATER . Cool containers with water spray from a distance. Be aware of toxic gases (hydrogen chloride, phosgene) and explosion risk. nih.govnj.govnoaa.gov |
Environmental Impact of this compound Production and Use
The environmental impact of this compound extends from its synthesis to its ultimate disposal. Runoff from fire control or dilution water can be corrosive, toxic, and cause environmental contamination. nih.govchemicalbook.inchemicalbook.com Therefore, preventing its release into drains, sewers, or waterways is a critical aspect of its management. sigmaaldrich.comcdhfinechemical.com
Traditional synthesis of this compound often involves the reaction of phenylacetic acid with chlorinating agents like phosphorus pentachloride or thionyl chloride. xinchem.com These processes can generate hazardous byproducts. Applying the principles of green chemistry is essential to mitigate the environmental impact of its production. Key considerations include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Use of Less Hazardous Chemicals: Exploring alternative, less hazardous chlorinating agents or catalytic methods that reduce the generation of toxic byproducts.
Waste Prevention: Prioritizing the prevention of waste over treatment or cleanup. This includes optimizing reaction conditions to improve yield and reduce the formation of side products.
Energy Efficiency: Conducting syntheses at ambient temperature and pressure whenever possible to reduce energy consumption.
While specific "green" synthesis routes for this compound are not widely documented in the provided search results, the application of these general principles can significantly reduce the environmental footprint associated with its production.
Proper disposal of this compound and any contaminated materials is crucial and strictly regulated.
Hazardous Waste: Unused this compound and any materials used to clean up spills (e.g., absorbent materials) must be treated as hazardous waste. nj.govcdhfinechemical.com
Disposal Methods: Waste should be placed in suitable, closed, and correctly labeled containers. cdhfinechemical.com Disposal must be carried out by a licensed disposal company, often through methods like incineration in a facility equipped with afterburners and scrubbers to handle hazardous emissions. cdhfinechemical.comwindows.net
Regulatory Compliance: Chemical waste generators must adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. nj.govfishersci.com It is necessary to contact the relevant environmental protection agency for specific guidance. nj.gov It is illegal and environmentally damaging to let the product enter drains or public waterways. sigmaaldrich.comcdhfinechemical.com
Strategies for Sustainable Chemical Processes Involving this compound
The development of sustainable chemical processes, often referred to as green chemistry, is crucial in minimizing the environmental impact of chemical manufacturing. For processes involving this compound, a versatile but reactive chemical intermediate, the focus of sustainable strategies is on reducing waste, employing safer solvents, and improving energy efficiency. jetir.orgmdpi.com
Research into greener synthetic routes aims to replace hazardous reagents and minimize the production of harmful byproducts. jetir.org Traditional methods for synthesizing this compound often involve reagents like thionyl chloride or phosphorus pentachloride, which can generate corrosive and toxic waste.
A key aspect of sustainable chemistry is the principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. jetir.org This involves designing synthetic pathways that are highly efficient and generate minimal waste.
Solvent and Catalyst Innovations
The choice of solvents and catalysts plays a significant role in the sustainability of a chemical process. Many conventional organic solvents are volatile, flammable, and toxic, posing risks to both human health and the environment. mdpi.com
Recent research has explored the use of alternative, greener solvents. For instance, a method for synthesizing 3-aryl coumarin (B35378) derivatives from salicylaldehyde (B1680747) and this compound utilizes tetrahydrofuran (B95107) with potassium carbonate under ultrasound irradiation, offering a more environmentally friendly approach. scirp.orgscirp.org Another innovative approach involves using N-Methyl imidazole (B134444) as both a green solvent and catalyst in the synthesis of 3-Phenyl Coumarins, which also allows for the recycling of all reagents. jetir.org
The use of phase transfer catalysts, such as tetrabutylammonium (B224687) tetrafluoroborate, in reactions with this compound can also enhance efficiency and reduce waste. fishersci.nofishersci.be Furthermore, the development of reusable catalysts, like Fe2O3/HY for Friedel-Crafts acylation, is a significant step towards more sustainable chemical production, as the catalyst can be easily separated and reused in multiple reaction cycles. rsc.org
Process Optimization and Waste Reduction
Optimizing reaction conditions and processes is another critical strategy for sustainability. This can involve adjusting temperature, pressure, and reaction times to improve yield and reduce energy consumption.
A patented technology for compounding 2,4,6-trimethyl this compound highlights several green and environmentally friendly aspects. google.com The process involves using a low-boiling-point solvent that can be recovered and recycled, treating acid gas generated during the reaction, and operating under mild conditions to reduce equipment corrosion. google.com This method not only improves product purity but also minimizes waste and enhances safety. google.com
Similarly, a method for preparing 2,5-dimethyl this compound from p-xylene (B151628) involves a four-step continuous reaction without the need for purification of intermediates. google.com This streamlined process reduces operational costs and waste, with the final product being the only component requiring purification. google.com
Continuous flow reactors are also being explored for industrial synthesis involving this compound intermediates. These reactors offer benefits such as enhanced heat transfer, shorter reaction times, and an improved safety profile, all of which contribute to a more sustainable manufacturing process.
The following table provides an overview of sustainable strategies and their benefits in chemical processes involving this compound:
| Strategy | Description | Benefits | Source |
| Green Solvents | Utilizing environmentally benign solvents like N-Methyl imidazole or employing solvent-free conditions. | Reduced toxicity and environmental pollution. | jetir.orgmdpi.com |
| Reusable Catalysts | Employing catalysts like Fe2O3/HY that can be recovered and reused for multiple reaction cycles. | Waste reduction and improved cost-effectiveness. | rsc.org |
| Process Intensification | Using technologies like continuous flow reactors and ultrasound irradiation. | Enhanced efficiency, reduced reaction times, and improved safety. | scirp.orgscirp.org |
| Waste Valorization | Treating and recycling byproducts, such as recovering and reusing solvents and acid gases. | Minimized environmental impact and improved resource efficiency. | google.com |
| Continuous Reaction | Performing multi-step syntheses without isolating intermediates. | Reduced operational costs, lower waste generation, and simplified processes. | google.com |
Future Directions and Emerging Research in Phenylacetyl Chloride Chemistry
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The development of advanced catalytic systems is paramount to achieving greater control over reactions involving phenylacetyl chloride. Current research is focused on designing catalysts that offer superior selectivity, higher efficiency, and milder reaction conditions.
One promising area is the use of organocatalysts, which are metal-free small organic molecules. These catalysts offer a more sustainable alternative to traditional metal-based catalysts and have shown potential in promoting various transformations of this compound with high enantioselectivity. The design of electronically asymmetric ligands is also being explored to pre-organize reactants and control the site of attack, leading to remarkable selectivity in reactions such as palladium-catalyzed activations. ethz.ch
| Catalyst Type | Advantages | Potential Applications in this compound Chemistry |
| Organocatalysts | Metal-free, sustainable, high enantioselectivity | Asymmetric synthesis of chiral derivatives |
| Electronically Asymmetric Ligands | High regioselectivity and stereoselectivity | Controlled functionalization of the phenyl ring and acetyl group |
| Solid Acid Catalysts (e.g., Clay) | Reusable, environmentally friendly | Friedel-Crafts acylation reactions |
| Biocatalysts (Enzymes) | High specificity, mild reaction conditions | Green synthesis of esters and amides |
Exploration of this compound in Unconventional Reaction Media
The choice of reaction medium can significantly influence the outcome of a chemical reaction. Researchers are increasingly turning to unconventional media to improve reaction rates, enhance selectivity, and simplify product separation. nih.gov
Ionic liquids (ILs) and deep eutectic solvents (DESs) are gaining traction as "green" alternatives to volatile organic compounds. monash.edu Their unique properties, such as low vapor pressure, high thermal stability, and tunable polarity, make them attractive for reactions involving this compound. These solvents can facilitate catalyst recycling and, in some cases, lead to unexpected reactivity and selectivity.
Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), represent another frontier. nih.gov By operating under specific temperature and pressure conditions, scCO₂ can exhibit properties of both a liquid and a gas, allowing for enhanced mass transfer and facile separation of products. The use of such media can lead to cleaner and more efficient processes for the synthesis of this compound derivatives.
Computational Chemistry-Driven Design of New this compound Reactivity
Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes and the rational design of new reactions and catalysts. rsc.orgresearchgate.net Density Functional Theory (DFT) calculations are being employed to investigate the mechanisms of reactions involving this compound, providing insights into transition states and reaction pathways. researchgate.netresearchgate.netrsc.org
These computational studies help in understanding the factors that govern selectivity and reactivity. escholarship.orgcam.ac.uk For example, DFT calculations have been used to study the Friedel-Crafts acylation of aromatic compounds with acyl chlorides, elucidating the role of the catalyst and the nature of the intermediates. researchgate.net By modeling the potential energy surfaces of reactions, chemists can predict the most favorable conditions for a desired transformation, thereby reducing the need for extensive experimental screening. escholarship.org This in silico approach accelerates the discovery of novel reactivity and the development of more efficient synthetic routes.
Integration of this compound Synthesis into Flow Chemistry Systems
Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govnih.govneuroquantology.com The integration of this compound synthesis and its subsequent reactions into flow systems is a rapidly growing area of research. unimi.it
| Parameter | Batch Chemistry | Flow Chemistry |
| Reaction Control | Less precise | Precise control over temperature, pressure, residence time |
| Safety | Potential for thermal runaway with exothermic reactions | Enhanced safety due to small reaction volumes and efficient heat exchange |
| Scalability | Often requires re-optimization | Easier to scale up by running the system for longer or in parallel |
| Automation | More challenging to automate | Readily automated for high-throughput screening and optimization |
Biomedical and Materials Science Applications of this compound Derivatives
This compound and its derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules and advanced materials. chemicalbook.com
In the biomedical field, derivatives of this compound are being investigated for their potential as therapeutic agents. For example, novel benzamide (B126) derivatives incorporating a phenylacetamidophenyl scaffold have been designed and synthesized as potential antitumor agents that target the PARP-1 enzyme, which is involved in DNA damage repair. nih.gov Additionally, other derivatives have shown promise as potent inhibitors of TNF-α production and as potential treatments for various neoplasms. sigmaaldrich.comnih.gov
In materials science, this compound is used in the synthesis of polymers and conjugated aromatic small molecules. chemicalbook.comsigmaaldrich.com Polyphenylacetylene and its derivatives, for instance, are of interest due to their π-conjugated backbones, which impart interesting electronic and optical properties. semanticscholar.org These materials have potential applications in electronics, optoelectronics, and membrane separations. The ability to functionalize the phenyl ring of this compound allows for the fine-tuning of the properties of the resulting polymers and materials.
Q & A
Q. What are the standard protocols for synthesizing phenylacetyl chloride, and how can purity be validated?
this compound is typically synthesized via reaction of phenylacetic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include:
- Reagent Ratios : Use 1:1.2 molar ratio of phenylacetic acid to SOCl₂ under anhydrous conditions .
- Temperature Control : Maintain reflux at 70–80°C for 4–6 hours to ensure complete conversion .
- Purification : Distillation under reduced pressure (94–95°C at 12 mmHg) yields a colorless liquid .
- Purity Validation :
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound is moisture-sensitive and corrosive. Key precautions:
- Storage : Tightly sealed containers in cool (<8°C), dry, ventilated areas; incompatible with water, alcohols, and strong bases .
- Handling : Use inert atmosphere (N₂/Ar) for reactions; wear acid-resistant gloves and eye protection.
- Spill Management : Neutralize with sodium bicarbonate or lime; avoid aqueous solutions to prevent exothermic hydrolysis .
Q. How can this compound be characterized using spectroscopic methods?
- ¹H/¹³C NMR : Peaks at δ 3.85 (s, CH₂COCl) and δ 128–135 (aromatic protons) confirm structure .
- IR Spectroscopy : Strong C=O stretch at ~1800 cm⁻¹ and C-Cl stretch at ~700 cm⁻¹ .
- Elemental Analysis : Validate Cl content (theoretical: 22.9%) to confirm stoichiometry .
Advanced Research Questions
Q. What strategies optimize coupling reactions of this compound with nucleophiles (e.g., amines, alcohols) to minimize side products?
- Base Selection : Triethylamine (TEA) or DMAP effectively scavenge HCl, preventing acid-catalyzed decomposition .
- Solvent Choice : Use DMA (dimethylacetamide) or THF to stabilize reactive intermediates .
- Stoichiometry : Excess this compound (2.0 equiv.) ensures complete conversion of sterically hindered nucleophiles (e.g., tropine derivatives) .
- Byproduct Mitigation : Monitor for quaternary ammonium salts (from tertiary amines) via TLC or in-line HPLC .
Q. How can reaction pathways involving this compound be computationally modeled to predict regioselectivity?
- DFT Calculations : Use Gaussian or ORCA software to map transition states for acylation reactions.
- Solvent Effects : Incorporate PCM (Polarizable Continuum Model) to simulate solvent interactions .
- Case Study : Coupling with chiral alcohols (e.g., Mosher’s acid derivatives) shows steric and electronic factors dominate regioselectivity .
Q. What methods resolve structural ambiguities in this compound derivatives (e.g., atropine intermediates)?
Q. How do reaction conditions influence the stability of this compound in multistep syntheses?
- Temperature Sensitivity : Avoid prolonged heating >100°C to prevent decomposition to phenylacetic anhydride .
- pH Control : Maintain mildly acidic conditions (pH 4–6) during aqueous workups to avoid hydrolysis .
- In-line Purification : Use flow chemistry with scavenger resins (e.g., QuadraPure™) to remove excess reagent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
